molecular formula C8H10BrNZn B6316765 4-(N,N-Dimethylamino)phenylzinc bromide CAS No. 128800-28-2

4-(N,N-Dimethylamino)phenylzinc bromide

Cat. No.: B6316765
CAS No.: 128800-28-2
M. Wt: 265.5 g/mol
InChI Key: FOOJCIFOYSEGAU-UHFFFAOYSA-M
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Description

4-(N,N-Dimethylamino)phenylzinc bromide is an organozinc compound with the molecular formula C8H10BrNZn and a molecular weight of 265.47 g/mol . This compound is typically used in organic synthesis, particularly in cross-coupling reactions, due to its ability to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(N,N-Dimethylamino)phenylzinc bromide can be synthesized through the reaction of 4-(N,N-Dimethylamino)phenylmagnesium bromide with zinc chloride in tetrahydrofuran (THF) as a solvent . The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

In industrial settings, the production of this compound involves similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-Dimethylamino)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling . It can also participate in oxidative addition and reductive elimination processes.

Common Reagents and Conditions

    Negishi Coupling: This reaction involves the use of palladium or nickel catalysts, typically in the presence of a base such as triethylamine.

    Oxidative Addition: This process involves the addition of a halide to the zinc compound, facilitated by a transition metal catalyst.

    Reductive Elimination: This step involves the removal of the halide, forming the desired carbon-carbon bond.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

4-(N,N-Dimethylamino)phenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-(N,N-Dimethylamino)phenylzinc bromide involves its role as a nucleophile in cross-coupling reactions. The compound reacts with electrophiles, facilitated by a transition metal catalyst, to form carbon-carbon bonds. The molecular targets and pathways involved include the activation of the zinc-carbon bond by the transition metal catalyst, followed by the formation of a new carbon-carbon bond through reductive elimination .

Comparison with Similar Compounds

4-(N,N-Dimethylamino)phenylzinc bromide can be compared with other organozinc compounds such as:

The uniqueness of this compound lies in its ability to participate in more complex synthetic routes due to the presence of the dimethylamino group, which can influence the reactivity and selectivity of the compound in various reactions .

Properties

IUPAC Name

bromozinc(1+);N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N.BrH.Zn/c1-9(2)8-6-4-3-5-7-8;;/h4-7H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOJCIFOYSEGAU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[C-]C=C1.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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